Cas no 1421586-70-0 ((E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one)
![(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/1421586-70-0x500.png)
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one
-
- インチ: 1S/C18H21NO5/c20-17(4-2-14-1-3-15-16(11-14)23-13-22-15)19-7-10-24-18(12-19)5-8-21-9-6-18/h1-4,11H,5-10,12-13H2/b4-2+
- InChIKey: KZWDCKPREJTDJX-DUXPYHPUSA-N
- ほほえんだ: C(N1CC2(CCOCC2)OCC1)(=O)/C=C/C1=CC=C2OCOC2=C1
計算された属性
- せいみつぶんしりょう: 331.14197277g/mol
- どういたいしつりょう: 331.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 57.2Ų
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6395-4085-2mg |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6395-4085-5μmol |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6395-4085-3mg |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6395-4085-4mg |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6395-4085-1mg |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6395-4085-2μmol |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6395-4085-5mg |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}prop-2-en-1-one |
1421586-70-0 | 5mg |
$69.0 | 2023-09-09 |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one 関連文献
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-oneに関する追加情報
Research Briefing on (E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one (CAS: 1421586-70-0)
The compound (E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one (CAS: 1421586-70-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. The presence of the 1,3-benzodioxole moiety and the spirocyclic system in its structure suggests potential interactions with enzymes and receptors involved in inflammation and neurodegenerative diseases. Preliminary in vitro studies have demonstrated its ability to inhibit key enzymes such as monoamine oxidases (MAOs) and phosphodiesterases (PDEs), which are critical targets for treating conditions like Parkinson's disease and depression.
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been optimized in recent publications, with researchers reporting high yields and purity through multi-step organic reactions. Key steps include the condensation of 1,3-benzodioxole-5-carbaldehyde with a spirocyclic amine derivative, followed by a Wittig reaction to introduce the α,β-unsaturated ketone functionality. These synthetic advancements have facilitated further pharmacological evaluations.
In vivo studies using animal models have shown promising results, particularly in the context of neuroprotection and anti-inflammatory effects. The compound's ability to cross the blood-brain barrier (BBB) has been confirmed, making it a viable candidate for central nervous system (CNS)-targeted therapies. Additionally, its pharmacokinetic profile, including metabolic stability and low toxicity, has been characterized, supporting its potential for clinical development.
Despite these encouraging findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research is focused on structural modifications to enhance its binding affinity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials.
In conclusion, (E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and favorable pharmacokinetic properties position it as a valuable candidate for further investigation. Future studies will likely explore its applications in treating a broader range of diseases, leveraging its unique chemical structure and mechanism of action.
1421586-70-0 ((E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one) 関連製品
- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)
- 325978-85-6(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 326882-17-1(2-4-(morpholine-4-sulfonyl)benzoyl-1,2,3,4-tetrahydroisoquinoline)
- 136098-07-2(Heparin disaccharide IV-A, sodium salt)
- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)



